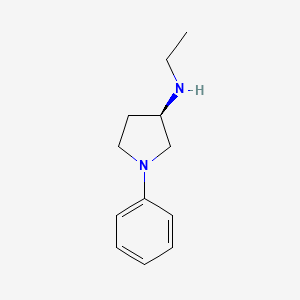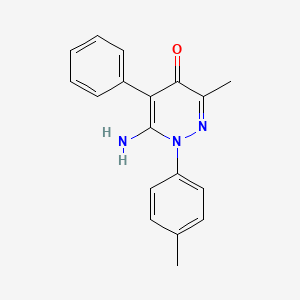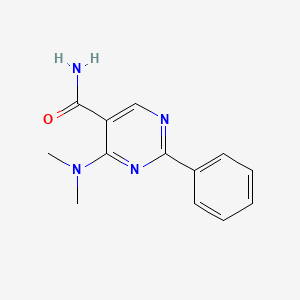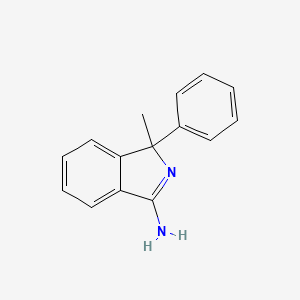![molecular formula C29H27N5O B12919287 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine CAS No. 918795-49-0](/img/structure/B12919287.png)
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a triphenylmethoxy group and a pent-4-en-2-yl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the purine nitrogen atoms, followed by the introduction of the triphenylmethoxy group through a nucleophilic substitution reaction. The pent-4-en-2-yl chain is then attached via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using advanced chromatographic techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the purine ring and the triphenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(1-Trityloxypent-4-en-2-yl)purin-6-amine
- MDMB-4en-PINACA
Uniqueness
Compared to similar compounds, 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine stands out due to its unique substitution pattern on the purine ring and the presence of the triphenylmethoxy group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
918795-49-0 |
|---|---|
Formule moléculaire |
C29H27N5O |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
7-(1-trityloxypent-4-en-2-yl)purin-6-amine |
InChI |
InChI=1S/C29H27N5O/c1-2-12-25(34-21-33-28-26(34)27(30)31-20-32-28)19-35-29(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h2-11,13-18,20-21,25H,1,12,19H2,(H2,30,31,32) |
Clé InChI |
RNHZNLHAUWIAAJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=NC=NC(=C54)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)
![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)








![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)

